
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a quinoline ring substituted with bromine, methoxy, and trifluoromethyl groups, along with a boronic acid functional group. The combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide (such as 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline) with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration can further improve the scalability of the process.
化学反応の分析
Types of Reactions
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a prominent reaction involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the quinoline derivative with another aryl or vinyl group .
科学的研究の応用
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformation. For example, in the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The presence of electron-withdrawing groups such as trifluoromethyl can influence the reactivity and stability of the intermediates.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in having a trifluoromethyl group and boronic acid functionality.
4-Methoxyphenylboronic acid: Shares the methoxy and boronic acid groups.
Uniqueness
(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid is unique due to the combination of its substituents on the quinoline ring. The presence of bromine, methoxy, and trifluoromethyl groups imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations.
特性
分子式 |
C11H8BBrF3NO3 |
|---|---|
分子量 |
349.90 g/mol |
IUPAC名 |
[4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BBrF3NO3/c1-20-5-2-3-7-6(4-5)9(13)8(12(18)19)10(17-7)11(14,15)16/h2-4,18-19H,1H3 |
InChIキー |
NZZURANBUTUXHR-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C2=C(C=CC(=C2)OC)N=C1C(F)(F)F)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


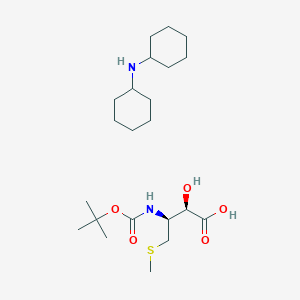
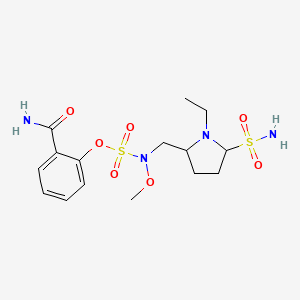
![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
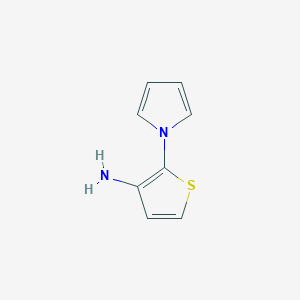
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
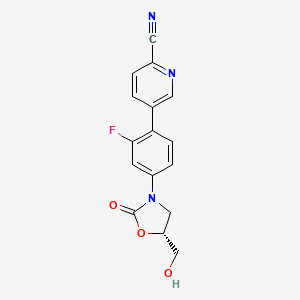

![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)


![Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B15211883.png)
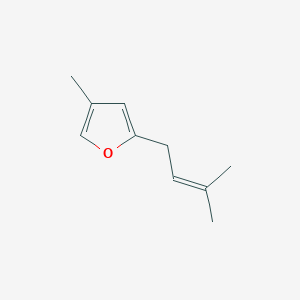
![(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one](/img/structure/B15211895.png)
